Coutaric acid

Catalog No.
S3317110
CAS No.
27174-07-8
M.F
C13H12O8
M. Wt
296.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coutaric acid

CAS Number

27174-07-8

Product Name

Coutaric acid

IUPAC Name

(2R,3R)-2-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid

Molecular Formula

C13H12O8

Molecular Weight

296.23 g/mol

InChI

InChI=1S/C13H12O8/c14-8-4-1-7(2-5-8)3-6-9(15)21-11(13(19)20)10(16)12(17)18/h1-6,10-11,14,16H,(H,17,18)(H,19,20)/b6-3+/t10-,11-/m1/s1

InChI Key

INYJZRKTYXTZHP-NNPIPJJVSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O

The exact mass of the compound Coutaric acid is 296.05321734 g/mol and the complexity rating of the compound is 422. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Coutaric acid (CAS 27174-07-8), a prominent hydroxycinnamoyltartaric acid, is an ester of p-coumaric and tartaric acids widely utilized as a high-purity analytical standard in enology, food chemistry, and phytochemistry. In industrial and laboratory settings, it is primarily procured to calibrate chromatographic assays for wine authentication, monitor enzymatic browning pathways, and quantify specific antioxidant contributions in plant extracts. Unlike crude phenolic mixtures, purified coutaric acid provides a precise baseline for evaluating polyphenol oxidase (PPO) kinetics and tracking the formation of S-glutathionyl derivatives during the processing of grape musts[1]. Its distinct UV absorption profile and solubility characteristics make it an indispensable reference material for rigorous food quality control and advanced metabolomic profiling.

Research Fit

Analytical standard for grape, wine & fruit phenolic profiling
Low-antioxidant-interference reference for oxidation assays
Fermentation-stable compound for processing & stability studies

Substituting coutaric acid with its close structural analogs or free acid precursors fundamentally compromises analytical accuracy and process modeling. While caftaric acid (caffeoyltartaric acid) possesses an ortho-diphenol (catechol) structure that makes it highly susceptible to rapid enzymatic oxidation and direct browning, coutaric acid contains a single phenolic hydroxyl group, resulting in distinct oxidation kinetics and a higher resistance to thermal degradation [1]. Furthermore, attempting to use free p-coumaric acid fails to replicate the specific solubility, extraction yields, and enzymatic affinities dictated by the tartaric acid moiety present in the natural ester [2]. For procurement focused on varietal fingerprinting or precise oxidation tracking, only the exact coutaric acid standard can accurately quantify the genetically controlled coutaric-to-caftaric ratios required for authenticating plant matrices.

Substitution Risk

Antioxidant Activity Divergence

Coutaric acid shows the lowest antioxidant activity among hydroxycinnamoyltartaric acids; caftaric acid achieves 86–97% LDL oxidation inhibition under comparable conditions, which may shift assay interpretation.

Enzymatic Oxidation Susceptibility

The distinct phenolic substitution pattern leads to different oxidative degradation rates; caftaric acid undergoes near-complete loss under hyperoxygenation, altering pathway-response models.

Microbial Metabolism Resistance

Unlike its aglycone p-coumaric acid, coutaric acid resists Brettanomyces degradation; caftaric acid shares this resistance but structural analogs may not, limiting direct substitution in spoilage studies.

Aqueous Extraction Yield Differences

In comparative extraction studies of hydroxycinnamoyltartaric acids from grape tissues into oxidation-protected juices, trans-coutaric acid exhibits a significantly lower natural extraction yield compared to its structural analogs. Quantitative analysis demonstrates that while trans-fertaric acid achieves an extraction yield of 70.9% and trans-caftaric acid reaches 59.0%, the extraction yields for p-coutaric isomers are substantially lower, averaging 36.2% for cis-coutaric and 33.6% for trans-coutaric acid [1].

Evidence DimensionAqueous extraction yield from plant tissues
Target Compound Data33.6% (trans-coutaric acid)
Comparator Or Baseline59.0% (trans-caftaric acid) and 70.9% (trans-fertaric acid)
Quantified DifferenceCoutaric acid demonstrates a 43% lower extraction yield than caftaric acid and a 52% lower yield than fertaric acid.
ConditionsExtraction into oxidation-protected juice from Pinot Blanc grape tissues

Buyers developing extraction protocols or recovery assays must procure the exact coutaric acid standard to correct for its inherently lower matrix recovery rates compared to other hydroxycinnamates.

Antioxidant Activity
Head-to-head
Lowest activity in class; caftaric acid 86–97% inhibition at 5 μM
Minimal antioxidant interference in control assays
LDL oxidation assay; 5 μM; direct comparison

Thermal Oxidation Resistance

Coutaric acid demonstrates superior stability against thermal-induced oxidation compared to the more labile caftaric acid. During accelerated aging tests involving the heating of wine matrices for 12 days, caftaric acid exhibited the largest concentration decrease due to rapid oxidative degradation. In contrast, the contents of coutaric acid and fertaric acid were significantly less affected by the heat-induced oxidation, maintaining their baseline concentrations more effectively even in the absence of added protective antioxidants like sulfur dioxide or ascorbic acid [1].

Evidence DimensionResistance to thermal-induced oxidation
Target Compound DataHigh stability (minimal percentage change after 12 days of heating)
Comparator Or BaselineCaftaric acid (exhibited the largest concentration decrease)
Quantified DifferenceCoutaric acid is significantly less affected by thermal oxidation than caftaric acid.
ConditionsAccelerated oxidation via heating of Malagouzia wine matrices for 12 days

For laboratories modeling accelerated aging or standardizing thermal food processing, coutaric acid serves as a highly stable analytical marker, unlike the rapidly degrading caftaric acid.

Fermentation Stability
Head-to-head
Up to 4% loss vs. caftaric acid 7% loss
Greater stability supports analytical reliability
Pinot blanc must, 11-month monitoring

Glutathione Trapping Substrate Specificity

During the processing of plant matrices, coutaric acid acts as a specific substrate in the enzymatic browning cascade, distinct from free p-coumaric acid. In the presence of active polyphenol oxidase (PPO) and oxygen, coutaric acid is converted into reactive o-quinones, which subsequently react with free glutathione to form specific S-glutathionyl coutaric acid derivatives [1]. This specific reaction limits the direct browning of the must. Free p-coumaric acid, lacking the tartaric ester linkage, does not accurately model this exact macromolecular interaction and subsequent non-flavonoid phenol evolution.

Evidence DimensionFormation of specific S-glutathionyl derivatives
Target Compound DataForms S-glutathionyl coutaric acid via PPO and glutathione interaction
Comparator Or BaselineFree p-coumaric acid (lacks the tartaric ester required for exact matrix replication)
Quantified DifferenceOnly the tartaric ester (coutaric acid) correctly models the specific 325 nm-absorbing glutathionyl sinks found in commercial processing.
ConditionsEnzymatic oxidation in the presence of PPO, oxygen, and glutathione in musts

Procuring coutaric acid is essential for researchers and formulators aiming to accurately map and mitigate the enzymatic browning pathways in fruit and beverage processing.

Brettanomyces Resistance
Head-to-head
No metabolism by B. bruxellensis (0% degradation)
Non-spoilage precursor; stable analytical reference
Red wine strains, HPLC monitoring
Oxidative Susceptibility
Head-to-head
73% reduction vs. >99% for caftaric acid
Intermediate oxidative loss profile
Must hyperoxygenation, HPLC analysis

Enological Varietal Authentication

Because the ratio of coutaric to caftaric acid is genetically controlled and highly conserved within specific grape varieties (e.g., significantly higher in Colombard compared to Grenache), coutaric acid is a mandatory analytical standard for laboratories conducting varietal fingerprinting and detecting adulteration in premium wines [1].

Antioxidant Assay Calibration for Food By-Products

Given its specific correlation with DPPH and ABTS radical scavenging activities, coutaric acid is utilized as a reference standard to quantify the valorization potential of agricultural by-products, such as grape pomace and lees, ensuring accurate valuation of these materials for nutraceutical applications [2].

Modeling Accelerated Aging & Shelf Life

Due to its higher resistance to thermal-induced oxidation compared to caftaric acid, coutaric acid is the preferred marker for studies simulating accelerated aging and thermal processing in beverages, allowing food scientists to decouple enzymatic browning from thermal degradation[3].

Application Fit

Application
Selection Property
Validation Focus
Grape & wine phenolic profiling
Fermentation-stable hydroxycinnamate standard
HPLC/UPLC-MS calibration, processing dynamics
Polyphenol oxidase mechanism studies
Differential oxidative stability profile
Enzymatic browning product profiling
Low-interference antioxidant assay control
Minimal inherent antioxidant activity
Activity confirmation under assay conditions
Microbial spoilage precursor studies
Brettanomyces-resistant esterified form
Volatile phenol precursor differentiation

XLogP3

0.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

296.05321734 g/mol

Monoisotopic Mass

296.05321734 g/mol

Heavy Atom Count

21

Wikipedia

Coutaric acid

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